molecular formula C13H20ClNO2 B1423292 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride CAS No. 1354953-03-9

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Cat. No.: B1423292
CAS No.: 1354953-03-9
M. Wt: 257.75 g/mol
InChI Key: KXWDGVJXRRLOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a hydrochloride salt form of 2-(2-ethoxyphenoxy)cyclopentan-1-amine, which is characterized by the presence of an ethoxyphenoxy group attached to a cyclopentan-1-amine structure.

Preparation Methods

The synthesis of 2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride typically involves the reaction of 2-ethoxyphenol with cyclopentanone to form an intermediate, which is then subjected to reductive amination to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

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Properties

IUPAC Name

2-(2-ethoxyphenoxy)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14;/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWDGVJXRRLOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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